molecular formula C6H14ClNO3 B1526993 Ethyl 3-amino-4-hydroxybutanoate hydrochloride CAS No. 1314926-92-5

Ethyl 3-amino-4-hydroxybutanoate hydrochloride

Cat. No.: B1526993
CAS No.: 1314926-92-5
M. Wt: 183.63 g/mol
InChI Key: QWTCQHXOQCHFIW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3Cl. It is a hydrochloride salt of ethyl 3-amino-4-hydroxybutanoate, which is a derivative of amino acids and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with ammonia and subsequent hydrolysis. The reaction conditions typically involve heating the mixture in an aqueous medium.

  • Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 3-amino-4-hydroxybutanoate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand amino acid metabolism and enzyme function.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-amino-4-hydroxybutanoate hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways.

Comparison with Similar Compounds

  • Ethyl 3-aminobutanoate hydrochloride

  • Ethyl 4-hydroxybutanoate hydrochloride

  • Ethyl 3-hydroxybutanoate hydrochloride

Uniqueness: Ethyl 3-amino-4-hydroxybutanoate hydrochloride is unique due to its combination of amino and hydroxyl functional groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

ethyl 3-amino-4-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-2-10-6(9)3-5(7)4-8;/h5,8H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTCQHXOQCHFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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